Benzamide, N,N-diethyl-2-[(phenylsulfonyl)amino]-
Description
Historical Perspectives in Organic Chemistry Research
The histories of benzamide (B126) and sulfonamide scaffolds are rooted in the foundational period of modern chemistry and the dawn of pharmaceutical science.
Benzamide is structurally related to benzoic acid, a compound first described in the 16th century through the distillation of gum benzoin. wikipedia.org The parent compound, benzamide, was part of the broader expansion of organic chemistry in the 19th century that saw the synthesis and characterization of numerous simple organic molecules. While not as historically prominent as the sulfonamides in medicine, benzamides are a fundamental class of compounds, with substituted derivatives later finding widespread use. wikipedia.org
The sulfonamide story represents a landmark in the history of medicine. The era of sulfonamides began in the 1930s with the discovery of Prontosil, a sulfamido-containing dye. wikipedia.orgresearchgate.net In 1932, experiments at Bayer AG revealed that this dye could protect mice from bacterial infections. wikipedia.orghuvepharma.com This breakthrough led to the development of sulfanilamide (B372717), the active metabolite of Prontosil, which was found to be the agent responsible for its antibacterial effects. openaccesspub.org The discovery of sulfanilamide's mechanism dashed the hopes of huge profits for the patent holders of prontosil, as sulfanilamide had been first synthesized in 1906 and its patent had long expired. wikipedia.org
As the first class of broadly effective systemic antibacterial agents, "sulfa drugs" revolutionized medicine before the widespread availability of penicillin, saving countless lives during World War II. wikipedia.orghuvepharma.com This success spurred the synthesis of thousands of sulfonamide derivatives, leading not only to improved antibacterial agents but also to other classes of drugs, including diuretics and hypoglycemic agents. openaccesspub.orgekb.eg
A brief timeline of key historical developments is provided in the table below.
| Year | Development | Significance |
| 1906 | Sulfanilamide is first synthesized. wikipedia.org | The active molecule behind the first antibacterial drugs was available decades before its properties were discovered. |
| 1932 | Prontosil, a sulfonamide dye, is found to have antibacterial effects. wikipedia.orgresearchgate.nethuvepharma.com | Marks the beginning of the sulfa drug era and the first effective systemic antibacterial therapy. |
| 1936 | Prontosil is identified as a pro-drug that metabolizes into sulfanilamide. openaccesspub.org | Explained the mechanism of action and allowed for the direct use and modification of sulfanilamide. |
| 1937 | The "Elixir Sulfanilamide" disaster occurs in the U.S. wikipedia.org | Led to the passage of the 1938 Federal Food, Drug, and Cosmetic Act, mandating pre-market drug safety testing. huvepharma.com |
| WWII | Sulfa drugs are widely used to prevent wound infections. wikipedia.orgopenaccesspub.org | Saved tens of thousands of lives before penicillin became widely available. wikipedia.orghuvepharma.com |
| 1950s | Sulfonylureas, derived from sulfonamides, are developed as diabetes treatments. openaccesspub.org | Demonstrated the versatility of the sulfonamide scaffold beyond antibacterial applications. |
Rationale for Investigating Substituted Benzamide-Sulfonamide Architectures
In drug discovery, the strategy of combining different pharmacophores—the essential molecular features responsible for a drug's biological activity—is a well-established approach to developing novel compounds. patsnap.comrasalifesciences.com This is often done to enhance potency, improve selectivity, or combine the properties of two different drug classes into a single molecule. nih.gov
The rationale for investigating architectures that combine benzamide and sulfonamide scaffolds stems from the proven versatility of each component:
Broad Biological Activity: Sulfonamides are a "privileged scaffold" in medicinal chemistry, forming the basis for drugs with a vast range of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties. ekb.egfrontiersrj.comscienceopen.comresearchgate.net
Structural Mimicry: The sulfonamide group can act as a structural mimic for other functional groups, allowing these molecules to competitively inhibit enzymes. openaccesspub.org
Tunable Properties: Both benzamide and sulfonamide structures can be readily modified. Attaching different chemical groups allows chemists to fine-tune the molecule's steric and electronic properties to optimize its interaction with a biological target. rasalifesciences.com
By linking these two scaffolds, researchers can create novel three-dimensional structures that present functional groups in unique spatial arrangements, potentially leading to new interactions with biological targets that are not achievable with either scaffold alone. youtube.comdromicslabs.com This strategy allows for the exploration of new chemical space and the development of molecules with highly specific functions.
General Significance of the Benzamide, N,N-diethyl-2-[(phenylsulfonyl)amino]- Core in Chemical Research
The specific core structure, more generally referred to as a 2-sulfonamidobenzamide , has emerged as a significant scaffold in the search for novel therapeutics, particularly for non-opioid pain treatment. nih.gov
Research has identified this molecular architecture as a promising starting point for the development of positive allosteric modulators (PAMs) of the Mas-related G-protein coupled receptor X1 (MrgX1). nih.gov The MrgX1 receptor is an attractive target for treating chronic pain because it is primarily expressed in pain-sensing neurons. Modulating its activity offers a potential pathway for pain relief without the significant side effects associated with opioids. nih.gov
Initial high-throughput screening identified the 2-(sulfonamido)-N-phenylbenzamide scaffold as a viable candidate. nih.gov Subsequent medicinal chemistry efforts have focused on modifying this core to improve its potency and pharmacokinetic properties. The "N,N-diethyl" and "phenylsulfonyl" components of the titular compound represent specific substitutions at key positions on this core scaffold.
The significance of this core lies in its demonstrated ability to be chemically modified to enhance biological activity. For instance, studies have shown that adding small halogen substituents to the benzamide ring can significantly improve the potency of these compounds as MrgX1 modulators. nih.gov The table below, based on published research findings, illustrates the structure-activity relationship (SAR) for this scaffold, highlighting how minor chemical changes can lead to substantial increases in potency.
| Compound | Substitution on Benzamide Ring | MrgX1 Potency (EC50 in µM) |
|---|---|---|
| ML382 (Original Hit) | None | 0.104 |
| 8a | 5-chloro | 0.055 |
| 8c | 5-methyl | 0.069 |
| 8e | 5-fluoro | 0.013 |
Data adapted from research on 2-sulfonamidebenzamides as allosteric modulators of MrgX1. nih.gov EC50 is the half maximal effective concentration.
This iterative process of synthesis and biological characterization underscores the importance of the 2-sulfonamidobenzamide core. It serves as a validated and adaptable foundation for designing potent and selective modulators for a key therapeutic target, demonstrating its significance in modern chemical and medicinal research. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-(benzenesulfonamido)-N,N-diethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-19(4-2)17(20)15-12-8-9-13-16(15)18-23(21,22)14-10-6-5-7-11-14/h5-13,18H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPADIPRARASFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407665 | |
| Record name | Benzamide, N,N-diethyl-2-[(phenylsulfonyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198414-90-3 | |
| Record name | Benzamide, N,N-diethyl-2-[(phenylsulfonyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of Benzamide (B126), N,N-diethyl-2-[(phenylsulfonyl)amino]-
A retrosynthetic analysis of the target molecule identifies two primary bond disconnections that lead to plausible synthetic routes. The key functional groups are the N,N-diethylamide and the N-phenylsulfonamide.
Route A: Sulfonamide Bond Disconnection (C-N bond formation last) : The first disconnection is at the sulfonamide N-S bond. This approach suggests a late-stage sulfonylation reaction. This pathway breaks the target molecule down into benzenesulfonyl chloride and the intermediate 2-amino-N,N-diethylbenzamide. This intermediate, in turn, can be retrosynthetically derived from 2-aminobenzoic acid (anthranilic acid) and diethylamine (B46881). This route prioritizes the formation of the benzamide moiety first.
Route B: Amide Bond Disconnection (N-S bond formation last) : The second logical disconnection is at the amide C-N bond. This pathway suggests a final amidation step. This route breaks the target molecule down into diethylamine and the intermediate 2-[(phenylsulfonyl)amino]benzoic acid. This key intermediate is formed from the reaction between 2-aminobenzoic acid and benzenesulfonyl chloride. This strategy focuses on establishing the sulfonamide linkage early in the synthetic sequence.
Both routes utilize readily available starting materials: 2-aminobenzoic acid, benzenesulfonyl chloride, and diethylamine, making them viable and efficient strategies for the synthesis of the title compound.
Classical Synthetic Routes for the Benzamide Moiety
This approach corresponds to Route B of the retrosynthetic analysis, where the N,N-diethylbenzamide group is formed from a carboxylic acid precursor that already contains the sulfonamide moiety.
The conversion of the carboxylic acid group of 2-[(phenylsulfonyl)amino]benzoic acid into an N,N-diethylamide can be achieved through several established methods. The most common involve the activation of the carboxylic acid to facilitate nucleophilic attack by diethylamine.
One primary method is the conversion of the carboxylic acid to an acyl chloride. This is typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent. The resulting acyl chloride is then reacted with diethylamine, often in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.
Alternatively, direct condensation of the carboxylic acid with diethylamine can be promoted by a wide range of coupling agents. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is readily attacked by the amine. This one-pot procedure avoids the isolation of the often-sensitive acyl chloride.
| Activation Method | Reagent(s) | Base | Typical Solvent | Temperature |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Pyridine or Triethylamine | Dichloromethane (B109758) (DCM) | 0 °C to Room Temp |
| Acyl Chloride Formation | Oxalyl Chloride ((COCl)₂) | Pyridine or Triethylamine | Dichloromethane (DCM) | 0 °C to Room Temp |
| Direct Coupling | EDC, HOBt | DIPEA | Dimethylformamide (DMF) | 0 °C to Room Temp |
| Direct Coupling | HATU | DIPEA | Dichloromethane (DCM) | 0 °C to Room Temp |
| Direct Coupling | PyBOP | Triethylamine | Dichloromethane (DCM) | 0 °C to Room Temp |
| Direct Coupling | TiCl₄ | Pyridine | Dichloromethane (DCM) | Reflux |
The key precursor for this route is 2-[(phenylsulfonyl)amino]benzoic acid. This intermediate is synthesized via a sulfonylation reaction between 2-aminobenzoic acid (anthranilic acid) and benzenesulfonyl chloride. The reaction is typically carried out under basic conditions to deprotonate the amino group of anthranilic acid, enhancing its nucleophilicity, and to scavenge the hydrochloric acid generated during the reaction. Common bases used for this transformation include pyridine, which can also serve as the solvent, or aqueous sodium hydroxide (B78521) in what is known as the Schotten-Baumann reaction.
Classical Synthetic Routes for the Sulfonamide Moiety
This approach aligns with Route A of the retrosynthetic analysis, where the sulfonamide linkage is formed on a precursor that already contains the N,N-diethylbenzamide group.
The formation of the sulfonamide bond involves the reaction of an amine with a sulfonyl chloride. In this synthetic route, the precursor 2-amino-N,N-diethylbenzamide is reacted with benzenesulfonyl chloride. The reaction mechanism involves the nucleophilic attack of the primary aromatic amine onto the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.
This transformation requires a base to neutralize the HCl that is formed. Pyridine is a common choice as it can function as both a base and a solvent. Other tertiary amines like triethylamine in an inert solvent such as dichloromethane or tetrahydrofuran (B95107) (THF) are also effective. The reaction conditions are generally mild, often proceeding efficiently at room temperature.
| Base | Solvent | Temperature | Notes |
| Pyridine | Pyridine | Room Temperature | Pyridine acts as both base and solvent. |
| Triethylamine (Et₃N) | Dichloromethane (DCM) | 0 °C to Room Temp | A common and efficient system. |
| Triethylamine (Et₃N) | Tetrahydrofuran (THF) | Room Temperature | THF is another suitable inert solvent. |
| Aq. Sodium Hydroxide | Water / Organic Solvent | Room Temperature | Schotten-Baumann conditions. |
The crucial precursor for this pathway is 2-amino-N,N-diethylbenzamide. This molecule is synthesized by the amidation of 2-aminobenzoic acid. The methods for this transformation are identical to those described in section 2.2.1. The carboxylic acid of 2-aminobenzoic acid can be activated to an acyl chloride or reacted directly with diethylamine using standard coupling agents. Care must be taken during this step to ensure selective N-acylation at the carboxylic acid position without promoting side reactions at the 2-amino group. This is often achieved by controlling stoichiometry and reaction conditions.
Convergent and Divergent Synthetic Strategies
The synthesis of Benzamide, N,N-diethyl-2-[(phenylsulfonyl)amino]- can be approached through various strategic pathways. While specific convergent or divergent schemes for this exact molecule are not extensively detailed in the literature, these strategies can be conceptually applied based on the synthesis of its core components: the N,N-diethylbenzamide and the phenylsulfonamide moieties.
A convergent synthesis would involve the independent preparation of two key intermediates, which are then combined in a final step.
Intermediate 1: Synthesis of N,N-diethyl-2-aminobenzamide. This can be achieved by the amidation of 2-aminobenzoic acid (anthranilic acid) with diethylamine.
Intermediate 2: Phenylsulfonyl chloride. This is a commercially available reagent.
A divergent synthesis , conversely, would begin with a common starting material that is elaborated to create a key intermediate, from which a library of related compounds could be produced. For this target molecule, a plausible divergent route could start from 2-aminobenzoic acid.
Step 1: The amino group of 2-aminobenzoic acid is first protected or directly reacted with phenylsulfonyl chloride to form 2-[(phenylsulfonyl)amino]benzoic acid.
Step 2 (Divergence Point): This common intermediate can then be reacted with a variety of amines. Reaction with diethylamine would yield the target compound, while reaction with other primary or secondary amines would produce a series of different N-substituted benzamide analogs.
Novel and Green Chemistry Approaches to Synthesis
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. uniroma1.it These "green chemistry" principles focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. uniroma1.it
An eco-friendly approach for related sulfonamides has been demonstrated using water as a solvent, which offers significant environmental benefits over traditional organic solvents. researchgate.net For instance, the synthesis of N,N-diethyl amide-bearing benzenemethanesulfonamides has been successfully achieved in an aqueous medium at room temperature, resulting in excellent yields. researchgate.net This suggests that the final sulfonylation step in the synthesis of Benzamide, N,N-diethyl-2-[(phenylsulfonyl)amino]- could potentially be adapted to aqueous conditions.
Another green strategy involves multi-component reactions, which can generate complex molecules in a single step, thereby reducing the number of synthetic operations and purification steps. A three-component reaction of isatoic anhydride, a primary amine, and 2-bromoacetophenone (B140003) has been shown to be a highly efficient green method for synthesizing N-alkyl 2-amino benzamide derivatives, which are precursors to the target compound. nih.gov
Catalytic Methods in Benzamide and Sulfonamide Synthesis
Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency and selectivity under milder conditions. For the synthesis of the two key functional groups in the target molecule, several catalytic methods are relevant.
Benzamide Formation: The formation of the N,N-diethylbenzamide group can be achieved through catalytic oxidative coupling. Copper-based metal-organic frameworks have been successfully used as heterogeneous catalysts for the synthesis of N,N-diethyl-3-methylbenzamide from the corresponding carboxylic acid and N,N-diethylformamide. mdpi.com This method demonstrates high conversion rates and yields, and the catalyst can often be recovered and reused. mdpi.com
Sulfonamide Formation: The synthesis of the sulfonamide linkage can be facilitated by organocatalysis. An operationally simple method for the N-alkylation of sulfonamides using commercially available chiral amine catalysts has been developed. nih.gov While this specific application is for atroposelective synthesis, it highlights the potential of organocatalysis to promote the formation of N-S bonds under mild conditions. nih.gov
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jocpr.comrjptonline.org This technology is considered a green chemistry approach because of its energy efficiency. nih.gov
The application of microwave irradiation has been shown to be highly effective in the synthesis of various heterocyclic compounds containing amide-like structures, such as benzimidazoles and oxadiazoles (B1248032). mdpi.commdpi.com For example, the synthesis of 1,2-disubstituted benzimidazoles under microwave irradiation in solvent-free conditions proceeds rapidly and with very high selectivity. mdpi.com Similarly, the cyclodehydration of N,N′-diacylhydrazines to form oxadiazoles is efficiently achieved using microwaves. mdpi.com These examples strongly suggest that the amide and sulfonamide bond-forming reactions required for the synthesis of Benzamide, N,N-diethyl-2-[(phenylsulfonyl)amino]- could be significantly enhanced by microwave assistance. researchgate.net
Solid-Phase Synthesis Techniques
Solid-phase synthesis offers a streamlined method for preparing compound libraries and simplifying product purification, as excess reagents and by-products can be removed by simple filtration and washing. This technique has been successfully applied to the synthesis of benzamides. researchgate.net
In a typical solid-phase approach to a benzamide, an amine can be attached to a resin, followed by acylation with a benzoyl chloride. researchgate.net Alternatively, a benzoic acid derivative can be anchored to the resin and subsequently reacted with an amine. For the target molecule, 2-[(phenylsulfonyl)amino]benzoic acid could be attached to a suitable resin and then reacted with diethylamine. The final product would then be cleaved from the solid support. This methodology is particularly advantageous for creating derivatives of the core structure for screening purposes. mdpi.com
Purification and Isolation Methodologies
The final step in any synthesis is the purification and isolation of the target compound. For Benzamide, N,N-diethyl-2-[(phenylsulfonyl)amino]-, standard laboratory techniques are employed, chosen based on the physical properties of the product and the impurities present.
| Method | Description | Typical Solvents/Reagents | Reference |
| Flash Column Chromatography | A common technique used to separate the desired compound from unreacted starting materials and by-products based on differential adsorption to a stationary phase. | Eluent systems like Ethyl Acetate/Hexanes are often used. | nih.gov |
| Liquid-Liquid Extraction | Used to separate the product from water-soluble impurities. The reaction mixture is diluted with an organic solvent and washed with aqueous solutions. | Dichloromethane or Ethyl Acetate for the organic phase; washed with water, brine, or dilute aqueous acid/base (e.g., 1M NaOH). | nih.govresearchgate.net |
| Recrystallization | A method to purify solid compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly, forming pure crystals while impurities remain in the solution. | Solvents like ethanol (B145695) or isopropanol (B130326) are common choices. | |
| Vacuum Distillation | Effective for purifying liquid products that are thermally stable but have high boiling points. Lowering the pressure reduces the boiling point, preventing decomposition. | Not typically used for solid products but applicable to liquid precursors like N,N-diethyl benzamide. | google.com |
| Washing and Drying | After extraction or crystallization, the isolated product is often washed with a solvent in which it is poorly soluble to remove residual impurities and then dried under vacuum. | Diethyl ether is sometimes used for washing solids. Drying agents like anhydrous Na₂SO₄ or MgSO₄ are used for organic solutions before solvent evaporation. | mdpi.comnih.gov |
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the solution-state structure of Benzamide (B126), N,N-diethyl-2-[(phenylsulfonyl)amino]-. Analysis of one- and two-dimensional NMR spectra allows for the unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of Benzamide, N,N-diethyl-2-[(phenylsulfonyl)amino]- is expected to exhibit distinct signals corresponding to the protons of the diethylamino, benzamide, and phenylsulfonyl moieties. Due to the partial double bond character of the amide C-N bond, rotation is restricted, leading to magnetic non-equivalence of the two ethyl groups. reddit.commdpi.com Consequently, two separate sets of signals for the methylene (B1212753) (CH₂) and methyl (CH₃) protons are anticipated. The aromatic region would display a complex pattern of multiplets for the protons on both the benzamide and phenylsulfonyl rings. The sulfonamide (NH) proton is expected to appear as a broad singlet, with its chemical shift influenced by solvent and concentration, and potentially by intramolecular hydrogen bonding with the adjacent carbonyl oxygen. mdpi.com
The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the amide group is expected to appear at a characteristic downfield shift. The magnetic non-equivalence of the ethyl groups would also be evident, with separate signals for the methylene and methyl carbons. Resonances for the aromatic carbons would appear in the typical range, and their specific shifts would be determined by the electronic effects of the substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzamide, N,N-diethyl-2-[(phenylsulfonyl)amino]-
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ethyl CH₃ | Two triplets, approx. 1.1-1.3 | Two signals, approx. 12-15 |
| Ethyl CH₂ | Two quartets, approx. 3.2-3.6 | Two signals, approx. 39-43 |
| Aromatic CH | Multiplets, approx. 7.0-8.0 | Signals, approx. 125-140 |
| Amide C=O | - | Approx. 170-172 |
Note: Predicted values are based on data from analogous compounds and general NMR principles.
Two-dimensional NMR experiments would be crucial for confirming the structural assignments.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would confirm the connectivity within the ethyl groups (CH₂ to CH₃) and identify adjacent protons within the aromatic rings.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would provide valuable information about the molecule's preferred conformation in solution, such as the spatial relationship between the N,N-diethyl group and the ortho-substituted aromatic ring.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy probes the functional groups and conformational properties of the molecule.
Infrared (IR) spectroscopy is particularly useful for identifying the characteristic vibrational modes. The IR spectrum of Benzamide, N,N-diethyl-2-[(phenylsulfonyl)amino]- is expected to show several key absorption bands. A strong band corresponding to the amide carbonyl (C=O) stretching vibration would be prominent. mdpi.comscialert.net The sulfonamide group would give rise to two characteristic bands for asymmetric and symmetric S=O stretching. scialert.netresearchgate.net The N-H stretch of the sulfonamide is also a key diagnostic peak. mdpi.com In studies of similar ortho-(sulfonamido)benzamides, this N-H stretching vibration is observed at a lower frequency, which, along with shifts in the carbonyl peak, indicates the presence of a strong intramolecular hydrogen bond between the sulfonamide N-H and the amide C=O group. mdpi.com This interaction creates a stable six-membered ring structure.
While no specific Raman data is available, Raman spectroscopy would be expected to provide complementary information, particularly for the vibrations of the aromatic rings and the sulfur-containing functional groups.
Table 2: Expected Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Sulfonamide) | Stretching | 3200 - 3300 |
| C=O (Amide) | Stretching | 1630 - 1660 |
| S=O (Sulfonyl) | Asymmetric Stretching | 1330 - 1360 |
Note: Values are based on data from analogous sulfonamides and benzamides. mdpi.comscialert.netresearchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pathways of the molecule under ionization. The nominal molecular weight of Benzamide, N,N-diethyl-2-[(phenylsulfonyl)amino]- is 346 g/mol .
Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. A common pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), corresponding to a loss of 64 mass units. researchgate.netresearchgate.net Another expected fragmentation is the cleavage of the amide bond to produce a benzoyl cation (m/z 105) or a related fragment. nih.gov The N,N-diethylamide portion can also fragment. The analysis of these fragmentation patterns is essential for confirming the structure of the molecule.
Table 3: Predicted Key Mass Spectrometry Fragments
| m/z | Identity | Fragmentation Pathway |
|---|---|---|
| 346 | [M]⁺ | Molecular Ion |
| 282 | [M - SO₂]⁺ | Loss of sulfur dioxide |
| 148 | [C₉H₁₀NO]⁺ | Cleavage of the N-S bond |
| 105 | [C₇H₅O]⁺ | Benzoyl cation |
Note: Predicted fragmentation is based on known pathways for related structures. researchgate.netresearchgate.netnih.gov
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.
In the crystal lattice, molecules of related structures are primarily linked by intermolecular hydrogen bonds. mdpi.com The amide moiety, having participated in an intramolecular hydrogen bond, leaves the sulfonyl oxygens available for intermolecular interactions. A common motif involves the amide N-H group of one molecule forming a hydrogen bond with a sulfonyl oxygen atom of a neighboring molecule (N–H···O=S). mdpi.comresearchgate.net This interaction links the molecules into chains or more complex three-dimensional networks, defining the crystal packing and influencing the material's physical properties.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| Benzamide, N,N-diethyl-2-[(phenylsulfonyl)amino]- |
Conformational Analysis in the Crystalline State
A study of N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide revealed that its asymmetric unit contains two independent molecules, designated as molecule I and molecule II. These molecules, while structurally similar, exhibit notable differences in their conformation and hydrogen-bonding patterns.
Key conformational features include a staggered arrangement around the N—S bond. The C—S—N—C torsion angles were reported to be -82.2 (2)° for molecule I and -70.4 (2)° for molecule II. Furthermore, the dihedral angles between the mean planes of the two aromatic rings differ, being 56.6 (6)° in molecule I and 51.6 (6)° in molecule II.
A significant conformational distinction lies in the geometry of the sulfonamide nitrogen atom. In molecule I, this nitrogen atom is nearly planar-trigonal, with a sum of angles around it (Σ
These conformational differences are stabilized by distinct hydrogen-bonding interactions. Molecule II is characterized by an intramolecular hydrogen bond between the sulfonamide N-H group and the oxygen atom of the amide moiety. Conversely, molecules of type I engage in intermolecular hydrogen bonding, forming inversion dimers through pairs of N—H⋯O=C hydrogen bonds. These dimers further propagate in the crystal lattice along the b-axis, facilitated by π–π stacking interactions between adjacent aromatic rings.
| Parameter | Molecule I | Molecule II |
|---|---|---|
| C—S—N—C Torsion Angle (°) | -82.2 (2) | -70.4 (2) |
| Dihedral Angle Between Aromatic Rings (°) | 56.6 (6) | 51.6 (6) |
| Sulfonamide Nitrogen Geometry | Nearly Planar-Trigonal | Pyramidal |
| Sum of Angles at Sulfonamide N (°) | 355 (1) | 341 (1) |
| Primary Hydrogen Bonding | Intermolecular (dimer formation) | Intramolecular |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
As of the latest literature survey, specific experimental data on the electronic absorption (UV-Vis) and emission (fluorescence) spectra of Benzamide, N,N-diethyl-2-[(phenylsulfonyl)amino]- are not available. Consequently, a detailed analysis of its photophysical properties, including absorption maxima, molar absorptivity, and fluorescence characteristics, cannot be provided at this time.
Generally, the electronic spectra of such aromatic compounds are expected to exhibit absorption bands in the ultraviolet region, arising from π→π* transitions within the phenyl and benzamide moieties. The substitution pattern and the electronic interplay between the sulfonamide and amide groups would influence the precise position and intensity of these bands. The potential for intramolecular charge transfer could also affect the photophysical properties. However, without experimental data, any further discussion remains speculative.
Chemical Reactivity and Derivatization Strategies
Reactivity of Amide and Sulfonamide Linkages
The core structure of Benzamide (B126), N,N-diethyl-2-[(phenylsulfonyl)amino]- features both an amide and a sulfonamide linkage, each with distinct reactivity profiles.
The N,N-diethylbenzamide portion contains a tertiary amide. Generally, amides are relatively stable and resistant to hydrolysis due to the delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double bond character to the C-N bond. This stability makes the amide linkage robust under many physiological and synthetic conditions. However, it can be cleaved under harsh acidic or basic conditions, typically requiring elevated temperatures.
The phenylsulfonamide linkage (-SO₂NH-) is a key feature of many biologically active molecules. The nitrogen atom in a sulfonamide is generally less basic than in an amide due to the strong electron-withdrawing nature of the sulfonyl group. The N-H proton is acidic and can be removed by a base. This acidity allows for various chemical modifications at the nitrogen position. The sulfonamide bond itself is highly stable to hydrolysis, often more so than a corresponding amide bond.
Functional Group Transformations and Modifications of the Core Structure
The structure of Benzamide, N,N-diethyl-2-[(phenylsulfonyl)amino]- offers several sites for functional group transformations, enabling the synthesis of a diverse range of derivatives.
The aromatic rings are susceptible to electrophilic aromatic substitution reactions. The positions on both the benzamide and phenylsulfonyl rings can be modified with various substituents, such as halogens, nitro groups, or alkyl groups, to alter the electronic properties and steric profile of the molecule. For example, the synthesis of N-substituted benzamide derivatives often involves modifications to the phenyl ring to explore structure-activity relationships (SARs). nih.govresearchgate.net
The N,N-diethyl groups on the amide can be varied. While the specific compound in focus has diethyl groups, synthetic strategies allow for the introduction of other alkyl or aryl groups, which can impact the molecule's lipophilicity and binding interactions. nih.gov
The sulfonamide linkage provides a handle for further modifications. The acidic N-H proton can be deprotonated, and the resulting anion can react with various electrophiles, allowing for N-alkylation or N-acylation.
Synthesis of Analogues with Systematic Structural Variations
The systematic synthesis of analogues is a cornerstone of medicinal chemistry and materials science, allowing for the fine-tuning of a molecule's properties.
Modifications to the N,N-diethylbenzamide portion of the molecule can significantly influence its biological activity and physical properties.
Alkyl Group Variation: Replacing the N,N-diethyl groups with other alkyl substituents (e.g., dimethyl, dipropyl) can alter the compound's solubility, lipophilicity, and steric bulk. nih.gov This can be crucial for optimizing interactions with biological targets.
Ring Substitution: Introducing substituents onto the benzamide phenyl ring can modulate electronic effects and provide additional points for interaction. For instance, the introduction of a nitro group, as in N,N-diethyl-2-nitro-benzamide, can serve as a precursor for an amino group via reduction. appchemical.com The position and nature of these substituents are critical, as demonstrated in studies of other benzamide derivatives where a 2-substituent was found to be important for certain biological activities. nih.gov
Table 1: Examples of Modifications to the Benzamide Moiety
| Modification | Example Compound | Potential Impact |
|---|---|---|
| N-Alkyl Variation | N,N-Dimethyl-2-[(phenylsulfonyl)amino]-benzamide | Altered lipophilicity and steric profile |
| Ring Substitution | N,N-Diethyl-4-iodo-3-(2-methylpropoxy)benzamide chemsrc.com | Modified electronic properties, potential for further reactions at the iodo position |
The phenylsulfonyl group is another key area for structural variation.
Heterocyclic Sulfonyl Groups: The phenyl ring can be replaced with heterocyclic rings to introduce different electronic and steric properties.
The synthesis of sulfonamides can be achieved through various methods, often involving the reaction of a sulfonyl chloride with an amine. nih.govresearchgate.net More recent methods have also been developed to improve yields and reduce byproducts. nih.gov
Table 2: Examples of Modifications to the Sulfonyl Moiety
| Modification | Example Compound | Potential Impact |
|---|---|---|
| Para-Substitution | N,N-Diethyl-2-(4-methylphenylsulfonamido)benzamide nih.gov | Altered electronic properties of the sulfonyl group |
The introduction of different substituents can have a profound effect on the chemical properties of Benzamide, N,N-diethyl-2-[(phenylsulfonyl)amino]- and its analogues.
Electronic Effects: Electron-donating or electron-withdrawing groups on the aromatic rings can alter the acidity of the sulfonamide N-H, the basicity of the amide nitrogen, and the reactivity of the rings towards further substitution.
Conformation: Substituents can influence the preferred conformation of the molecule by introducing steric hindrance or by participating in intramolecular interactions, such as hydrogen bonding. nih.gov
Development of Chemical Probes and Tags
The structural features of Benzamide, N,N-diethyl-2-[(phenylsulfonyl)amino]- make it a potential scaffold for the development of chemical probes and tags. By incorporating reporter groups, such as fluorophores or radioactive isotopes, derivatives of this compound could be used to study biological systems. escholarship.org
The development of such probes often involves the synthesis of derivatives with a reactive handle that allows for conjugation to a reporter molecule. For instance, an amino or carboxyl group could be introduced onto one of the phenyl rings to facilitate coupling reactions. Radiolabeled benzamides have been explored as imaging agents for certain diseases, highlighting the potential of this class of compounds in diagnostics. nih.govkoreascience.kr
Molecular Interaction Studies and Mechanistic Investigations Non Clinical Focus
Investigation of Molecular Binding to Macromolecular Targets
Comprehensive searches of chemical and biological databases have not yielded any studies that identify specific macromolecular targets for Benzamide (B126), N,N-diethyl-2-[(phenylsulfonyl)amino]-. Consequently, there is no available data on its binding characteristics.
Binding Affinity Determination (e.g., Ligand-Target Complex Formation)
There are no published studies that have determined the binding affinity of Benzamide, N,N-diethyl-2-[(phenylsulfonyl)amino]- to any biological macromolecule. Data on the formation of a ligand-target complex, including dissociation constants (Kd), inhibition constants (Ki), or IC50 values, are not available.
Molecular Recognition Principles and Key Interaction Sites
Without identified macromolecular targets, the principles of molecular recognition and the key interaction sites for Benzamide, N,N-diethyl-2-[(phenylsulfonyl)amino]- remain uncharacterized. Computational docking or experimental structural biology studies (such as X-ray crystallography or NMR spectroscopy) that could elucidate these interactions have not been reported for this compound.
Enzyme Kinetic Studies for Inhibition or Activation Mechanisms
No literature is available that describes the effects of Benzamide, N,N-diethyl-2-[(phenylsulfonyl)amino]- on enzyme activity. Therefore, its potential as an enzyme inhibitor or activator, and the corresponding kinetic mechanisms (e.g., competitive, non-competitive, uncompetitive), have not been investigated.
Biophysical Techniques for Ligand-Target Interaction Characterization
There are no records of biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) being used to characterize the interaction of Benzamide, N,N-diethyl-2-[(phenylsulfonyl)amino]- with any macromolecular target. These methods, which provide quantitative data on binding kinetics and thermodynamics, have not been applied to this specific compound according to available literature.
Allosteric Modulation Investigations
No studies have been found that investigate the potential for Benzamide, N,N-diethyl-2-[(phenylsulfonyl)amino]- to act as an allosteric modulator of any receptor or enzyme.
Spectroscopic Probing of Molecular Interactions
While spectroscopic techniques are broadly used to study molecular interactions, no specific studies employing methods such as fluorescence spectroscopy, circular dichroism, or nuclear magnetic resonance to probe the interactions of Benzamide, N,N-diethyl-2-[(phenylsulfonyl)amino]- with biological targets have been published.
Structure Activity Relationship Sar at the Molecular Level
Design Principles for SAR Studies of Benzamide-Sulfonamide Derivatives
The design of effective SAR studies for benzamide-sulfonamide derivatives hinges on systematic structural modifications to probe the molecular interactions with their biological targets. A primary strategy involves the introduction of various substituents on the aromatic rings of the benzamide (B126) and sulfonamide moieties. These substitutions are designed to modulate electronic properties, steric bulk, and hydrogen bonding potential.
Key design principles include:
Electronic Modulation : The introduction of electron-withdrawing groups (e.g., nitro, halo-) or electron-donating groups (e.g., alkyl, alkoxy) can significantly alter the electronic distribution within the molecule. mdpi.com This, in turn, influences the acidity of the sulfonamide N-H group and the hydrogen-bonding capabilities of the amide group. mdpi.com
Scaffold Modification : While maintaining the core benzamide-sulfonamide scaffold, modifications to the linker between the two aromatic rings or the substituents on the amide nitrogen (in this case, the diethyl groups) can be explored to optimize binding affinity and selectivity. researchgate.net
Ligand-Based Design : This approach utilizes the structural and functional properties of known active compounds to design new derivatives with improved characteristics. nih.gov By identifying the key pharmacophoric features, new molecules can be designed to enhance these attributes. nih.gov
A systematic SAR study would involve the synthesis of a library of analogs of Benzamide, N,N-diethyl-2-[(phenylsulfonyl)amino]- with variations at specific positions to build a comprehensive understanding of the structural requirements for activity.
Identification of Key Structural Determinants for Molecular Interactions
The molecular interactions of benzamide-sulfonamide derivatives are governed by a combination of key structural features that facilitate binding to their target proteins.
The Sulfonamide Group : This functional group is a critical determinant for molecular interactions, acting as a potent hydrogen bond donor through its N-H group and as a hydrogen bond acceptor via its two oxygen atoms. researchgate.net The acidity of the sulfonamide N-H can be modulated by substituents on the phenylsulfonyl ring, influencing the strength of hydrogen bonds. mdpi.com
The Benzamide Moiety : The amide group within the benzamide structure also participates in hydrogen bonding, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H (in primary or secondary amides) as a donor. In the case of Benzamide, N,N-diethyl-2-[(phenylsulfonyl)amino]-, the tertiary amide lacks a proton for donation, but the carbonyl oxygen remains a key interaction point.
Aromatic Rings : The two phenyl rings provide a scaffold for van der Waals interactions with hydrophobic pockets within the binding site. mdpi.com The planarity and electron density of these rings are important for optimal stacking and hydrophobic interactions.
Substituent Effects : The nature and position of substituents on the aromatic rings can significantly impact binding. For instance, in some benzimidazolylbenzenesulfonamides, electron-withdrawing groups on the benzimidazole (B57391) ring were found to increase antimicrobial activity. mdpi.com Structural studies on benzenesulfonamide-based inhibitors have shown that residues in hydrophobic pockets of the target protein dictate the binding position and affinity of the inhibitors. nih.gov The diethyl groups on the benzamide nitrogen contribute to the lipophilicity and steric profile of the molecule, influencing its fit and interaction with hydrophobic regions of the binding site.
| Structural Feature | Potential Molecular Interaction | Reference |
|---|---|---|
| Sulfonamide N-H | Hydrogen Bond Donor | researchgate.net |
| Sulfonamide Oxygens | Hydrogen Bond Acceptor | researchgate.net |
| Benzamide Carbonyl | Hydrogen Bond Acceptor | - |
| Phenyl Rings | Van der Waals / Hydrophobic Interactions | mdpi.com |
| N,N-diethyl Group | Hydrophobic Interactions / Steric Influence | - |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jbclinpharm.org For benzamide-sulfonamide derivatives, QSAR studies can provide predictive models to guide the design of new, more potent analogs. ekb.eg
The development of a QSAR model typically involves:
Data Set : A series of structurally related benzamide-sulfonamide derivatives with their corresponding biological activities (e.g., IC50 values) is required.
Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These can include physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., electrophilicity, atomic charges), and topological indices. ekb.egresearchgate.net
Model Building : Statistical methods, such as multiple linear regression (MLR), are used to develop an equation that correlates a selection of descriptors with the biological activity. tandfonline.comnih.gov
Model Validation : The predictive power of the QSAR model is assessed using statistical parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and external validation with a test set of compounds. tandfonline.com
For example, a 3D-QSAR study on a series of N-phenyl-3-sulfamoyl-benzamide-based inhibitors generated models with high predictive ability, indicating that the data was well-fitted. tandfonline.com Such models can generate contour maps that visualize the regions where steric bulk, positive or negative charges are favorable or unfavorable for activity, thus guiding the modification of new derivatives. tandfonline.com
| QSAR Component | Description | Example Descriptors/Methods | Reference |
|---|---|---|---|
| Dependent Variable | Biological activity of the compounds. | IC50, pIC50 | ekb.eg |
| Independent Variables | Calculated molecular descriptors. | logP, Molar Refractivity, Electrophilicity, Topological Indices | ekb.egresearchgate.net |
| Modeling Technique | Statistical method to correlate variables. | Multiple Linear Regression (MLR), CoMFA, CoMSIA | tandfonline.comnih.gov |
| Validation | Assessing the predictive power of the model. | R², q², External Test Set | tandfonline.com |
Analysis of Ligand Efficiency and Lipophilic Efficiency in Molecular Binding
Ligand efficiency (LE) and lipophilic efficiency (LLE) are important metrics in drug discovery for evaluating the quality of hit and lead compounds. mtak.hu They provide a way to assess the binding affinity of a compound in relation to its size and lipophilicity, respectively. mtak.hu
Ligand Efficiency (LE) : This metric relates the binding energy of a ligand to the number of its non-hydrogen atoms (heavy atoms, HA). mtak.hu It is calculated as: LE = -ΔG / HA where ΔG is the Gibbs free energy of binding. A higher LE value indicates that the compound achieves its potency with a more efficient use of its atoms. An acceptable limit for LE is often considered to be around 0.3. researchgate.net
Lipophilic Efficiency (LLE) : Also known as LipE, this metric assesses how effectively a compound's lipophilicity is utilized to achieve its potency. nih.gov It is calculated as: LLE = pIC50 - logP where pIC50 is the negative logarithm of the half-maximal inhibitory concentration and logP is the logarithm of the partition coefficient. Higher LLE values are desirable, as they indicate that a compound has high affinity without excessive lipophilicity, which can lead to poor pharmacokinetic properties. researchgate.net For drug candidates, an ideal LLE value is often considered to be in the range of 5-7 or greater. mtak.hu
| Metric | Formula | Purpose | Desirable Value | Reference |
|---|---|---|---|---|
| Ligand Efficiency (LE) | -ΔG / HA | Measures binding efficiency per heavy atom. | ≥ 0.3 | mtak.huresearchgate.net |
| Lipophilic Efficiency (LLE) | pIC50 - logP | Measures potency relative to lipophilicity. | ≥ 5-7 | mtak.hu |
Computational and Theoretical Chemistry Studies
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of a molecule. These calculations provide a detailed description of the electron distribution and energy levels, which are crucial for predicting reactivity and spectroscopic behavior.
The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity and greater polarizability. researchgate.net
For molecules with similar structural motifs to Benzamide (B126), N,N-diethyl-2-[(phenylsulfonyl)amino]-, DFT calculations have been employed to determine these parameters. researchgate.netnih.gov The HOMO is typically localized on the more electron-rich parts of the molecule, acting as an electron donor, while the LUMO is situated on the electron-deficient regions, acting as an electron acceptor. The analysis of these orbitals helps in predicting sites for electrophilic and nucleophilic attack. nih.gov
Table 1: Representative Frontier Molecular Orbital Energies and Properties from DFT Calculations for Structurally Related Compounds
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -0.26751 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. nih.gov |
| LUMO Energy | -0.18094 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. nih.gov |
Note: The data presented in this table are for a structurally related Schiff base compound and serve as an illustrative example of the parameters obtained from such calculations.
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and determining their relative energies. For flexible molecules like Benzamide, N,N-diethyl-2-[(phenylsulfonyl)amino]-, which possesses several rotatable bonds, this analysis is crucial.
Theoretical calculations can predict the existence of various stable conformers in the gas phase and in solution. nih.gov For instance, studies on similar N,N-diethyl-2-(phenylthio)acetamides have shown the presence of different stable conformations, with their relative populations being influenced by the polarity of the solvent. nih.gov The asymmetric unit of a related sulfonamide, N,N-diethyl-2-(4-methylbenzenesulfonamido)benzamide, was found to contain two independent molecules with similar but distinct conformations. nih.gov One conformation was stabilized by an intramolecular hydrogen bond, while the other formed intermolecular hydrogen-bonded dimers. nih.gov
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Quantum mechanical calculations can predict these vibrational frequencies with a high degree of accuracy. esisresearch.org By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational bands to specific molecular motions can be made. researchgate.net
For benzamide and its derivatives, characteristic vibrational modes include the N-H and C=O stretching frequencies. esisresearch.org Theoretical calculations can predict how these frequencies shift upon changes in conformation or due to intermolecular interactions like hydrogen bonding. For example, a red-shift in the N-H stretching frequency can indicate the weakening of the N-H bond. esisresearch.org
Table 2: Representative Calculated Vibrational Frequencies for Functional Groups Present in Benzamide Derivatives
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3461 |
| C=O | Stretching | 1668 |
| Aromatic C-C | Stretching | 1631 |
Note: The data in this table are for a related Schiff base and illustrate the types of vibrational frequencies that can be calculated. nih.gov
Molecular Docking Simulations to Predict Binding Modes with Target Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. mdpi.comnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. jetir.org
The process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. researchgate.net The simulation explores various possible conformations and orientations of the ligand within the binding site, identifying the most stable complex. dergipark.org.tr The results provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. dntb.gov.ua For benzamide derivatives, docking studies have been performed to investigate their interactions with various enzymes and receptors. nih.govdergipark.org.tr
Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Dynamics
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. mdpi.commdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of their movements and conformational changes. bonvinlab.org
By simulating the behavior of the Benzamide, N,N-diethyl-2-[(phenylsulfonyl)amino]-protein complex in a realistic environment (e.g., in water), MD can assess the stability of the binding mode predicted by docking. nih.gov These simulations can reveal how the ligand and protein adapt to each other upon binding and can identify stable interactions that persist over the simulation time. This information is crucial for validating docking results and understanding the dynamic nature of molecular recognition. mdpi.com
Free Energy Perturbation (FEP) and Alchemical Free Energy Calculations for Binding Affinity
Accurately predicting the binding affinity of a ligand to its target is a major goal of computational chemistry. While docking provides a qualitative estimate, more rigorous methods like Free Energy Perturbation (FEP) and other alchemical free energy calculations can provide quantitative predictions of the binding free energy. chemrxiv.org
These methods calculate the free energy difference between two states, for example, the bound and unbound states of a ligand. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate binding free energies from MD simulation trajectories. 34.237.233chemisgroup.usresearchgate.netnih.gov These calculations decompose the binding free energy into various components, such as electrostatic and van der Waals interactions, providing a detailed understanding of the driving forces behind binding. chemisgroup.us
Table 3: Components of Binding Free Energy Calculated by MM/PBSA or MM/GBSA
| Energy Component | Description |
|---|---|
| ΔE_vdw | Van der Waals energy |
| ΔE_ele | Electrostatic energy |
| ΔG_polar | Polar solvation energy |
| ΔG_nonpolar | Nonpolar solvation energy |
Note: This table outlines the typical components calculated in MM/PBSA and MM/GBSA studies to determine the binding affinity. researchgate.net
Cheminformatics and Virtual Screening Applications for Analogue Design
There is no available research data to populate this section.
Emerging Research Directions and Future Perspectives
Exploration of Unconventional Synthetic Routes
The synthesis of benzamide-sulfonamide derivatives has traditionally relied on established methods, such as the copper-catalyzed C-S coupling reaction followed by oxidation to form the sulfone, and standard amide bond formation using reagents like thionyl chloride. nih.gov While effective, these methods can sometimes require harsh conditions or lengthy reaction times. nih.gov Consequently, research is shifting towards more efficient and sustainable synthetic strategies.
Emerging unconventional routes focus on improving reaction efficiency, reducing environmental impact, and accessing novel chemical space. One such approach involves "green chemistry" principles, for example, conducting ion-associate reactions in aqueous media at room temperature, which simplifies the process and avoids organic solvents. mdpi.comresearchgate.net Other areas of exploration include the development of novel catalytic systems for C-N and C-S bond formation that offer higher yields and selectivity under milder conditions. The application of flow chemistry, where reagents are pumped through a reactor for continuous processing, presents an opportunity to optimize reaction parameters rapidly and scale up production safely and efficiently.
| Methodology | Description | Advantages | Challenges |
|---|---|---|---|
| Conventional Synthesis | Multi-step process often involving copper catalysis, chlorinating agents (e.g., SOCl2), and amide coupling. nih.gov | Well-established and reliable for many derivatives. | Can require harsh conditions, long reaction times, and produce significant waste. nih.gov |
| Green Chemistry Approaches | Utilizes environmentally benign solvents (e.g., water) and mild reaction conditions. mdpi.comresearchgate.net | Reduced environmental impact, increased safety, and potential for cost savings. mdpi.com | Substrate scope may be limited; requires development of water-tolerant catalysts. |
| Advanced Catalysis | Employs novel metal or organocatalysts for more efficient C-N and C-S bond formation. | Higher yields, greater selectivity, and milder reaction conditions. | Catalyst cost and sensitivity can be a barrier. |
| Flow Chemistry | Reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters. | Enhanced safety, rapid optimization, easy scalability, and potential for higher purity. | Requires specialized equipment and can be susceptible to clogging with solid byproducts. |
Investigation of Novel Molecular Interaction Mechanisms
Understanding how benzamide-sulfonamide compounds interact with their biological targets is fundamental to designing more effective molecules. Early research often relied on molecular docking to predict binding modes. These studies have shown that the structural similarity of sulfonamides to urea can allow them to compete for binding at enzyme active sites, while hydrophobic interactions can disrupt a target's catalytic activity. acs.org The specific interactions observed include hydrogen bonds, pi-sulfur, and pi-alkyl bonds. acs.org
Future research is moving beyond these static models to explore the dynamic nature of molecular interactions. Advanced computational techniques like molecular dynamics (MD) simulations are being used to assess how these compounds and their targets behave over time. This allows for the investigation of:
Allosteric Modulation: How a compound binding at a site distant from the active site can influence the target's function.
Role of Solvent: The critical role that water molecules play in mediating or disrupting the binding of a ligand to its receptor.
Conformational Dynamics: How the flexibility of both the compound and the protein target affects binding affinity and selectivity.
By elucidating these complex and dynamic mechanisms, researchers can gain a more accurate understanding of the structure-activity relationship (SAR) and design molecules with novel modes of action.
| Interaction Type | Description | Investigative Method |
|---|---|---|
| Competitive Binding | The ligand directly competes with the natural substrate for the active site of an enzyme. acs.org | Enzyme kinetics, molecular docking. acs.org |
| Hydrophobic Interactions | Non-polar regions of the ligand and target associate to displace water, contributing to binding affinity. acs.org | Molecular docking, X-ray crystallography. acs.org |
| Specific Non-covalent Bonds | Includes hydrogen bonds, pi-sulfur, and pi-alkyl interactions that stabilize the ligand-receptor complex. acs.org | Quantum mechanics calculations, X-ray crystallography. acs.org |
| Allosteric Modulation | Binding at a secondary site induces a conformational change that alters the activity at the primary active site. | Molecular dynamics simulations, specialized bioassays. |
Integration with Advanced High-Throughput Screening Methodologies
The discovery of new lead compounds based on the benzamide-sulfonamide scaffold is being accelerated by the integration of advanced high-throughput screening (HTS) methods. These technologies allow for the rapid evaluation of large chemical libraries to identify molecules with desired biological activity.
While traditional HTS remains valuable, newer methodologies offer greater precision and depth of information:
Fragment-Based Screening: This approach screens smaller, low-complexity molecules ("fragments") that typically bind with low affinity. Once identified, these fragments can be elaborated or linked together to build a more potent lead compound. This method can explore chemical space more efficiently than screening larger, more complex molecules.
DNA-Encoded Library (DEL) Technology: DEL involves synthesizing massive libraries of compounds, where each molecule is tagged with a unique DNA barcode. The entire library is incubated with a target protein, and after washing away non-binders, the DNA tags of the remaining molecules are sequenced to identify the chemical structures that bound to the target. This allows for the screening of billions of compounds simultaneously.
High-Content Screening (HCS): Unlike traditional HTS which often measures a single endpoint, HCS uses automated microscopy and cellular imaging to measure multiple parameters simultaneously. This provides a richer dataset, offering insights into a compound's effects on cell morphology, protein localization, and other complex cellular phenotypes.
| Methodology | Principle | Key Advantage |
|---|---|---|
| Fragment-Based Screening | Identifies low-affinity binding of small molecular fragments, which are then optimized into potent leads. | Higher hit quality and more efficient exploration of chemical space. |
| DNA-Encoded Library (DEL) | Screens vast libraries where each compound is barcoded with a unique DNA tag. | Unprecedented library size (billions of compounds) enables discovery of rare binders. |
| High-Content Screening (HCS) | Uses automated imaging to quantify multiple phenotypic parameters in cells. | Provides deeper biological context and helps identify compounds with specific cellular effects. |
Design and Synthesis of Next-Generation Molecular Tools and Analogues
Rational drug design is a cornerstone of modern medicinal chemistry, and it is being applied to the benzamide-sulfonamide scaffold to create next-generation molecules with superior properties. nih.govnih.gov This involves the strategic modification of the core structure to enhance potency, improve selectivity, and optimize physicochemical properties like aqueous solubility. nih.gov
Several design strategies are being employed:
Scaffold Rigidification: Modifying flexible linkers within a molecule to create a more rigid structure. This can reduce the entropic penalty of binding and lock the molecule into its bioactive conformation, often leading to increased potency. nih.gov
Structure-Aided Optimization: Using high-resolution structural data from X-ray crystallography or cryo-EM to guide the design of new analogues that make more favorable interactions with the target. nih.gov
Pharmacophore Hybridization: Combining the benzamide-sulfonamide scaffold with other known pharmacophores to create hybrid molecules with dual or enhanced activity. nih.gov
Improving Physicochemical Properties: Identifying and replacing structural liabilities that lead to poor solubility or metabolic instability, thereby creating analogues with better drug-like properties. nih.gov
The goal of this research is not only to develop new therapeutic candidates but also to create highly specific molecular tools or chemical probes. These probes are essential for dissecting complex biological pathways and validating new drug targets.
| Design Strategy | Objective | Example Approach |
|---|---|---|
| Scaffold Rigidification | Increase potency and selectivity by pre-organizing the molecule in its active shape. nih.gov | Replacing a flexible alkyl linker with a rigid phenyl group. nih.gov |
| Structure-Aided Optimization | Improve binding affinity by making specific, targeted modifications based on structural data. nih.gov | Adding a functional group to form a new hydrogen bond with a key residue in the binding pocket. |
| Improving Solubility | Enhance bioavailability and suitability for biological assays. nih.gov | Substituting a non-polar group with a polar one or introducing an ionizable center. nih.gov |
| Pharmacophore Hybridization | Achieve synergistic or multi-target effects by combining two distinct pharmacophores. nih.gov | Linking a sulfonamide moiety to a piperazine derivative known to interact with another target. nih.gov |
Challenges and Opportunities in the Field of Chemical Probe Development Based on Benzamide-Sulfonamide Scaffolds
The development of high-quality chemical probes from benzamide-sulfonamide scaffolds presents both significant challenges and exciting opportunities. nih.gov These probes are indispensable for biomedical research, but their development requires meeting stringent criteria for potency, selectivity, and cellular activity.
Challenges:
Achieving Selectivity: Many targets exist within large protein families (e.g., kinases, proteases), and achieving high selectivity for a single member is a major hurdle. Off-target effects can confound experimental results.
Demonstrating On-Target Engagement: It is crucial to prove that the probe interacts with its intended target in a cellular context at relevant concentrations. This often requires the development of specialized assays.
Optimizing Physicochemical Properties: A molecule may be potent in a biochemical assay but ineffective in cells due to poor membrane permeability or high efflux. Balancing potency with drug-like properties is a persistent challenge. nih.gov
Overcoming Resistance: For targets prone to mutation, such as in cancer or infectious diseases, probes and drugs must be designed to be effective against known resistance mutations. nih.gov
Opportunities:
Scaffold Versatility: The sulfonamide group is a highly versatile and privileged pharmacophore in medicinal chemistry, capable of engaging in a wide range of interactions, making it suitable for targeting diverse protein classes. nih.goveurekaselect.com
Advances in Rational Design: The growing power of computational chemistry and structural biology allows for a more rational, less empirical approach to probe design, accelerating the development cycle. nih.govnih.gov
New Therapeutic Modalities: Probes developed from this scaffold can validate novel targets and mechanisms of action, paving the way for first-in-class therapeutics.
Synergy with Modern Biology: The development of sophisticated biological tools, such as CRISPR-based gene editing and advanced proteomics, provides powerful methods to validate the targets and pathways modulated by new chemical probes.
The continued exploration of the benzamide-sulfonamide scaffold, driven by innovations in synthesis, screening, and design, promises to yield a new generation of powerful chemical tools that will advance our understanding of biology and lead to new therapeutic strategies.
Q & A
Q. What synthetic methodologies are recommended for the preparation of Benzamide, N,N-diethyl-2-[(phenylsulfonyl)amino]-?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the benzamide core. For example, 2,6-difluorobenzamide derivatives (structurally related compounds) are synthesized via condensation of 2,6-difluoroaniline with benzoyl chloride under controlled conditions . Subsequent sulfonylation and alkylation steps introduce the phenylsulfonyl and diethylamino groups. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical to improve yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm structural integrity, with emphasis on sulfonamide proton shifts (δ 10–12 ppm) and diethyl group splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- UV/Vis Spectroscopy : Used to monitor electronic transitions, particularly if the compound exhibits chromophoric behavior .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Solubility tests in polar/nonpolar solvents and pH-dependent stability assays (e.g., via HPLC monitoring) are critical for applications in biological buffers .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?
- Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotational barriers in sulfonamide groups). Use variable-temperature NMR to probe conformational changes. Complementary techniques like 2D-COSY or NOESY can clarify spatial relationships between protons. Computational validation via density functional theory (DFT) simulations aligns experimental data with predicted spectra .
Q. What strategies optimize crystallization for X-ray diffraction (XRD) analysis?
- Methodological Answer :
- Solvent Screening : Test solvent mixtures (e.g., DCM/hexane) to induce slow crystallization.
- Software Tools : Use SHELXL for refinement and ORTEP-III for visualizing thermal ellipsoids and hydrogen-bonding networks .
- Crystal Mounting : Flash-cooling in liquid nitrogen preserves crystal integrity during data collection .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model binding affinities to enzymes or receptors. Focus on the sulfonamide moiety’s hydrogen-bonding potential and fluorine substituents’ electronegativity effects . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What experimental approaches address discrepancies in reaction thermodynamics (e.g., ΔrH° values)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
